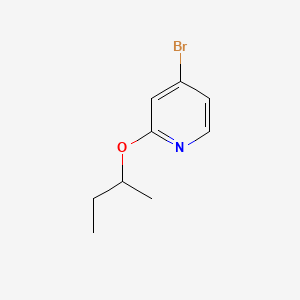

4-Bromo-2-(sec-butoxy)pyridine

Description

Significance of Pyridine (B92270) Derivatives as Heterocyclic Systems in Chemical Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, and its derivatives are fundamental building blocks in numerous areas of chemical science. nih.govresearchgate.net Their unique electronic properties, including basicity and the ability to form hydrogen bonds, make them crucial components in a vast array of molecules. nih.gov The pyridine nucleus is a common feature in many natural products, such as vitamins like niacin and pyridoxine, and alkaloids like nicotine. nih.govlifechemicals.com

Beyond their natural occurrence, pyridine derivatives have become indispensable in medicinal chemistry. sciencepublishinggroup.comajrconline.org The pyridine scaffold is present in a significant number of FDA-approved drugs, where it often enhances the solubility and bioavailability of the active pharmaceutical ingredient. nih.govlifechemicals.com Furthermore, these compounds serve as important ligands in organometallic chemistry and find applications in asymmetric catalysis and the development of functional nanomaterials. nih.gov The ease with which the pyridine ring can be functionalized allows for the creation of a diverse range of derivatives with tailored properties, solidifying their importance in drug discovery and materials science. nih.gov

The Role of Halogenated Pyridines in Synthetic Methodologies

Halogenated pyridines are particularly valuable intermediates in organic synthesis, primarily due to their utility in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecules. nih.govnsf.gov The position of the halogen atom on the pyridine ring significantly influences its reactivity. For instance, in dihalogenated pyridines, oxidative addition in palladium-catalyzed reactions is often favored at the C2 and C4 positions due to electronic effects. nih.gov

The ability to selectively react at one halogen site while leaving another intact is a key advantage of using polyhalogenated pyridines. This site-selectivity can be controlled by various factors, including the choice of catalyst, ligands, and reaction conditions. nih.govnsf.govacs.org For example, in the case of 2,4-dihalopyridines, while C2 is the conventional site for cross-coupling, specific ligand systems can be employed to achieve selective reaction at the C4 position. nsf.gov This tunable reactivity makes halogenated pyridines highly versatile building blocks for the synthesis of complex substituted pyridines, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Overview of 4-Bromo-2-(sec-butoxy)pyridine as a Building Block in Organic Synthesis

This compound is a functionalized pyridine that serves as a useful building block in organic synthesis. Its structure incorporates a bromine atom at the 4-position and a sec-butoxy group at the 2-position of the pyridine ring. This combination of a reactive halogen and an alkoxy group provides multiple avenues for further chemical modification.

The bromine atom at the C4 position can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. The sec-butoxy group at the C2 position can influence the reactivity of the pyridine ring and can also be a site for chemical transformation, although it is generally more stable than the bromo substituent.

The synthesis of related 2-alkoxypyridines can be achieved through methods like the reaction of the corresponding pyridone with an alkyl halide in the presence of a base. clockss.org For instance, bromo-substituted 2-pyridones have been successfully alkylated to produce bromo-2-alkoxypyridines in high yields. clockss.org More specifically, the synthesis of various 4-alkoxypyridines has been accomplished by reacting 4-chloropyridine (B1293800) hydrochloride with the corresponding alcohol. semanticscholar.org While direct synthesis routes for this compound are not extensively detailed in the provided search results, its structural motifs are common in synthetic chemistry. For example, the preparation of various substituted alkoxypyridines often involves directed metalation and metal-halogen exchange reactions on halo-substituted alkoxypyridines. arkat-usa.orgresearchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1289131-50-5 | C9H12BrNO | 230.10 |

| 4-Bromo-2-methylpyridine | 22282-99-1 | C6H6BrN | 172.02 |

| 2-Bromo-3-butoxypyridine | 936033-56-6 | C9H12BrNO | 230.10 |

| 4-Bromo-2-(sec-butyl)-6-(difluoromethyl)pyridine | 2460500-36-9 | C10H12BrF2N | 264.11 |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-butan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNQUGKLWDRTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744866 | |

| Record name | 4-Bromo-2-[(butan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289131-50-5 | |

| Record name | 4-Bromo-2-[(butan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Sec Butoxy Pyridine and Analogous Pyridine Systems

Precursor Synthesis and Halogenation Strategies

The initial phase in the synthesis of 4-bromo-2-(sec-butoxy)pyridine often involves the preparation of a suitable pyridine (B92270) precursor followed by halogenation.

Introduction of Bromine onto the Pyridine Ring

The bromination of pyridine rings can be achieved through various methods, with the choice of reagent and conditions being crucial for regioselectivity. For the synthesis of bromo-2-alkoxypyridines, two general methods are prominent: the mono-displacement reaction of dibromopyridines and the bromination of 2-alkoxypyridines. clockss.org However, the latter method is often limited to producing 3-bromo-, 5-bromo-, or 3,5-dibromo-2-alkoxypyridines. clockss.org

A common precursor for introducing substituents at the 2- and 4-positions is 2,4-dihalopyridine. For instance, 2,4-dichloropyridine (B17371) can undergo regioselective reactions. researchgate.net Another versatile precursor is pyridine N-oxide, which activates the pyridine ring for both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net After the desired substitutions, the N-oxide can be deoxygenated to yield the final pyridine derivative. researchgate.net

One specific approach involves the bromination of 4-nitro-2-methoxypyridine-N-oxide with acetyl bromide in acetic acid to yield 4-bromo-2-methoxypyridine. google.com This highlights a pathway where nitration precedes bromination.

Regioselective Functionalization of Pyridine Precursors

Achieving the desired substitution pattern on the pyridine ring requires careful control of the reaction conditions. The use of pyridine N-oxides is a well-established strategy to direct substituents to the C2 and C4 positions. researchgate.nettcichemicals.comresearchgate.netacs.org For example, the halogenation of unsymmetrical pyridine N-oxides can be achieved with high regioselectivity under mild conditions, providing a practical route to 2-halo-substituted pyridines. researchgate.netacs.org A one-pot oxidation/bromination process has been developed, using an oxidant like methyltrioxorhenium/urea hydrogen peroxide, followed by a bromide source. tcichemicals.com

Directed ortho metalation is another powerful tool for regioselective functionalization. For instance, 4-methoxypyridine (B45360) can be lithiated at the C-2 position and subsequently brominated. arkat-usa.org This method allows for precise introduction of a bromine atom at a specific location.

Alkoxylation Approaches for the Introduction of the sec-Butoxy Moiety

The introduction of the sec-butoxy group is typically accomplished through etherification reactions, with Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed methods being the most common.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Etherification

Nucleophilic aromatic substitution is a primary method for forming the ether linkage in 2-alkoxypyridines. researchgate.net In this reaction, a halide on the pyridine ring is displaced by an alkoxide nucleophile. For the synthesis of this compound, this would typically involve the reaction of a 2,4-dihalopyridine, such as 2,4-dibromopyridine (B189624) or 2-chloro-4-bromopyridine, with sodium sec-butoxide. The greater reactivity of the halogen at the 2-position in halopyridines towards nucleophiles facilitates this substitution. youtube.com

The efficiency of SNAr reactions can be enhanced by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.publibretexts.orglibretexts.org The reaction of 2,4-difluoropyridine (B1303125) with nucleophiles like dimethylamine (B145610) has been shown to occur selectively at the 4-position, highlighting the influence of the halogen and the reaction conditions on regioselectivity. researchgate.net

A facile synthesis of various bromo-2-alkoxypyridines has been reported by reacting bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate. clockss.org This method provides a high-yield route to the desired products.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| Bromo-substituted 2-pyridones | Alkyl halides | Bromo-2-alkoxypyridines | Silver carbonate, benzene, 40-50 °C | High | clockss.org |

| 2,4-Dichloropyridine | Anilines/Heterocyclic amines | 4-Chloro-N-phenylpyridin-2-amines | Buchwald-Hartwig amination | Facile, scalable | researchgate.net |

| 2-Halopyridinium ketene (B1206846) hemiaminals | Amine nucleophiles | 2-Aminopyridine (B139424) derivatives | Room temperature or mild heat | Moderate to excellent | acs.org |

Palladium-Catalyzed Etherification Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have become powerful tools for forming C-N and C-O bonds with aryl halides. acs.orgorganic-chemistry.orgwikipedia.org These methods offer a broad substrate scope and often proceed under milder conditions than traditional SNAr reactions.

For the synthesis of 2-alkoxypyridines, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base are used to couple an aryl bromide, like 2,4-dibromopyridine, with an alcohol, such as sec-butanol. The choice of ligand is critical for the efficiency and selectivity of the reaction. dur.ac.uk While widely used for C-N bond formation, the principles of Buchwald-Hartwig coupling can be applied to C-O bond formation as well.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Aryl Halides | Amines | Palladium / Phosphine Ligand | Aryl Amines | wikipedia.org |

| 2,4-Dichloropyridine | Anilines | Palladium / NHC Ligand | C4-Coupled Products | researchgate.net |

| 2-Bromopyridines | Imines, Alkynes | Palladium | Indolizines | semanticscholar.org |

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound is inherently a multi-step process, requiring a logical sequence of reactions to achieve the final structure. trine.edusolubilityofthings.com A common strategy starts with a readily available pyridine derivative, such as 2-hydroxypyridine (B17775) or 2-chloropyridine (B119429).

One plausible synthetic route could begin with the bromination of 2-hydroxypyridine at the 4-position. The resulting 4-bromo-2-hydroxypyridine (B129990) can then be converted to 4-bromo-2-chloropyridine (B124038) using a chlorinating agent like phosphorus oxychloride. Finally, a nucleophilic substitution reaction with sec-butanol in the presence of a base would yield this compound.

An alternative multi-step synthesis might start from 2-chloropyridine. google.com This could involve nitration, followed by etherification with sec-butanol, then bromination, and finally removal of the nitro group. The sequence of these steps is crucial to control the regiochemistry of the final product. For example, a five-step synthesis of 2-alkoxy-4-substituted pyridine derivatives starting from 2-chloropyridine has been described, involving nitrogen oxidation, etherification, nitration, bromination, and deoxygenation. google.com

Control of Regio- and Stereoselectivity in the Synthesis of this compound

The synthesis of specifically substituted pyridine derivatives such as this compound presents significant challenges in controlling both the placement of functional groups on the aromatic ring (regioselectivity) and the spatial orientation of chiral substituents (stereoselectivity). Achieving high selectivity is crucial for the compound's application in fields like materials science and as a building block in complex organic synthesis.

Regiocontrol in the Synthesis of 4-Bromo-2-alkoxypyridines

The precise installation of a bromine atom at the C-4 position and an alkoxy group at the C-2 position is a key challenge. The electronic nature of the pyridine ring, which is electron-deficient, dictates the reactivity and preferred sites of substitution. Several strategies have been developed to overcome these challenges and achieve the desired 4-bromo-2-alkoxy substitution pattern.

One effective method starts with a pre-functionalized pyridine ring, such as 2-chloropyridine. A typical sequence involves N-oxidation, followed by etherification, nitration, and subsequent bromination. google.com For instance, the synthesis of a 4-bromo-2-alkoxy pyridine can be achieved from 2-chloropyridine, which undergoes nitrogen oxidation to form 2-chloropyridine-N-oxide. This intermediate can then be etherified with the desired alcohol. Subsequent nitration, directed to the 4-position, followed by a bromo-denitration reaction, yields the 4-bromo-2-alkoxypyridine skeleton. google.com

Another powerful strategy for regiocontrol is directed ortho-metalation (DoM). This technique uses a directing group to guide a metalating agent (typically an organolithium reagent) to a specific adjacent position on the ring. For the synthesis of 2,4-disubstituted pyridines, a group at either the 2- or 4-position can direct lithiation to the desired location. For example, starting with 4-methoxypyridine, lithiation can be directed to the C-2 position using a suitable base, followed by quenching with an electrophilic bromine source to yield 2-bromo-4-methoxypyridine (B110594). arkat-usa.orgresearchgate.net This approach offers high regioselectivity based on the directing ability of the initial substituent.

A third approach involves the O-alkylation of substituted 2-pyridones. Bromo-substituted 2-pyridones can be selectively O-alkylated using an alkyl halide in the presence of a silver salt, such as silver carbonate, in a nonpolar solvent. clockss.org This method provides a direct route to bromo-2-alkoxypyridines with high yields. clockss.org The regioselectivity is inherent to the starting material, as the positions of the bromo-substituents on the pyridone ring are already defined.

Table 1: Regioselective Synthetic Routes to 4-Bromo-2-alkoxypyridine Analogs

| Starting Material | Key Reagents/Steps | Product | Primary Reference |

|---|

Stereocontrol in the Introduction of the sec-Butoxy Group

The sec-butoxy group in this compound contains a chiral center, meaning it can exist as two different stereoisomers (enantiomers). For many applications, particularly in pharmaceuticals and asymmetric catalysis, obtaining a single enantiomer is essential. numberanalytics.com The synthesis of an enantiomerically pure or enriched product requires stereoselective methods.

The primary strategies for achieving stereocontrol in this context include:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. In this case, one would use either (R)-(-)-sec-butanol or (S)-(+)-sec-butanol in the etherification step (e.g., a Williamson ether synthesis or Mitsunobu reaction) with a suitable 4-bromo-2-halopyridine or 4-bromo-2-hydroxypyridine precursor. This method transfers the chirality of the alcohol to the final product. The success of this strategy depends on the reaction proceeding without racemization of the chiral center.

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. numberanalytics.com After establishing the desired stereocenter, the auxiliary is removed. While less direct for introducing a chiral alkoxy group, a chiral auxiliary could be attached to the pyridine ring to influence the stereoselective reaction at another site, although this is a more complex approach for this specific target. metu.edu.trresearchgate.net

Asymmetric Catalysis: This is a powerful method for generating chiral molecules. sioc-journal.cn A chiral catalyst can be used to favor the formation of one enantiomer over the other from an achiral precursor. For instance, a catalytic enantioselective etherification could potentially be developed. More commonly in pyridine chemistry, asymmetric catalysis is used to create chiral centers on the pyridine ring itself or in substituents attached via carbon-carbon bonds. chemistryviews.org For the synthesis of this compound, a kinetic resolution of racemic sec-butanol could be employed, where a chiral catalyst selectively promotes the reaction of one enantiomer of the alcohol, leaving the other unreacted.

Table 2: Conceptual Strategies for Stereoselective Synthesis

| Strategy | Description | Key Component | Expected Outcome |

|---|---|---|---|

| Chiral Pool | Nucleophilic substitution using an enantiopure alcohol. | (R)- or (S)-sec-butanol | Enantiomerically pure (R)- or (S)-4-Bromo-2-(sec-butoxy)pyridine. |

| Asymmetric Catalysis | Kinetic resolution of racemic sec-butanol during the etherification step. | Chiral catalyst (e.g., enzyme, metal-ligand complex) | Enantiomerically enriched product and unreacted alcohol of the opposite configuration. |

| Chiral Auxiliary | A chiral group temporarily attached to the pyridine directs a reaction. | Removable chiral group on the pyridine ring. | Diastereoselective reaction, followed by removal of the auxiliary to yield an enantiomerically enriched product. numberanalytics.com |

The selection of a specific synthetic strategy depends on factors such as the availability of starting materials, desired scale, and the required level of enantiomeric purity. For this compound, the most direct approach to achieving stereocontrol is the use of enantiopure sec-butanol as a chiral building block in a well-established regioselective etherification reaction.

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Sec Butoxy Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental class of reactions for this molecule. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles. The positions ortho (C-2, C-6) and para (C-4) to the nitrogen are particularly activated for SNAr because the negative charge in the resulting intermediate, known as a Meisenheimer complex, can be delocalized onto the nitrogen atom. stackexchange.comimperial.ac.ukpearson.com

Reactivity at the Bromine-Substituted Position (C-4)

The C-4 position of 4-bromo-2-(sec-butoxy)pyridine is activated towards nucleophilic attack. The bromine atom at this position serves as a good leaving group. The substitution at the C-4 position is generally favored in SNAr reactions on pyridines because it allows for the formation of a symmetric intermediate that is lower in energy compared to the intermediate formed from an attack at the ortho position. stackexchange.com The attack of a nucleophile at C-4 results in a Meisenheimer complex where the negative charge is stabilized through resonance, including delocalization onto the ring nitrogen. This stabilization lowers the activation energy for the substitution to occur at this site. stackexchange.comimperial.ac.uk

Reactivity at the Alkoxy-Substituted Position (C-2)

The C-2 position, bearing the sec-butoxy group, is also susceptible to nucleophilic attack. Alkoxy groups can function as leaving groups in SNAr reactions, particularly under forcing conditions or with specific reagents. osti.gov However, in a molecule like this compound, the bromine at the C-4 position is typically a better leaving group than the alkoxy group at C-2. Generally, for halogens, the leaving group ability in SNAr reactions follows the trend I > Br > Cl > F. numberanalytics.com Therefore, reactions with most nucleophiles would preferentially occur at the C-4 position.

Influence of the sec-Butoxy Group on Ring Activation/Deactivation for SNAr

The sec-butoxy group at the C-2 position is an electron-donating group by resonance, which can increase the electron density of the pyridine ring. This effect, in principle, deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its influence is position-dependent. While it donates electron density, making the ring as a whole less electrophilic, the ortho and para positions relative to the nitrogen remain the most activated sites for SNAr. osti.gov The presence of the bromo group at the para position (C-4) is a stronger determining factor for the site of nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-4 position provides a reactive handle for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.orgnobelprize.org this compound can readily participate in Suzuki-Miyaura coupling reactions to form a new carbon-carbon bond at the C-4 position. nih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex in the presence of a base. libretexts.orgnobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the palladium(0) catalyst. libretexts.org

A variety of boronic acids and esters can be used, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl groups at the C-4 position of the pyridine ring. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction conditions and achieving high yields. nih.govbeilstein-journals.org For instance, catalyst systems like Pd(OAc)2 or Pd2(dba)3 with phosphine (B1218219) ligands such as Xantphos are commonly employed. beilstein-journals.orgnih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving bromopyridine derivatives.

Table 1: Common reagents and conditions for Suzuki-Miyaura coupling of bromopyridines. nih.govbeilstein-journals.orgscholaris.cauwindsor.ca

Compound Index

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkynes and has been widely applied in the preparation of complex molecules, including pharmaceuticals and natural products. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

In the context of this compound, the bromine atom at the 4-position serves as the halide component in the Sonogashira coupling. The general reactivity trend for aryl halides in this reaction is I > Br > Cl, making the bromo-substituted pyridine a suitable substrate. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base would be expected to yield the corresponding 4-alkynyl-2-(sec-butoxy)pyridine.

Several palladium catalysts are commonly used for Sonogashira couplings, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, research on similar 4-bromo-substituted heterocycles has shown that catalysts like PdCl₂(PPh₃)₂ with CuI as a co-catalyst and Et₃N as the base in a solvent like toluene (B28343) can be effective. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Various | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | Good | researchgate.net |

| 2-Amino-3-bromopyridine | Various | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 °C | Up to 96% | scirp.org |

| Aryl Bromides | Various | [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Room Temp | Excellent | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

For this compound, the bromine atom at the C-4 position is the reactive site for Buchwald-Hartwig amination. The reaction involves the coupling of the pyridine derivative with a primary or secondary amine in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands have been developed for this transformation, with the choice often depending on the specific substrates being coupled. acs.org For instance, sterically hindered phosphine ligands are often employed to facilitate the reaction. core.ac.uk

The reaction is generally carried out in an inert atmosphere, and common solvents include toluene, THF, and dioxane. libretexts.org A range of bases can be used, with sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) being common choices. libretexts.org Research has shown that even challenging substrates, such as 2-aminopyridine (B139424) derivatives, can undergo successful Buchwald-Hartwig amination with appropriate catalyst systems. core.ac.uk

Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzo[b]thiophene | Piperazine | Pd₂(dba)₃ / (R)-BINAP | - | - | - | 64% | researchgate.net |

| 4-Chlorobenzo[b]thiophene | Piperazine | Pd(OAc)₂ | - | - | - | - | researchgate.net |

| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Xylene | MW | - | researchgate.net |

| Aryl Halides | Amides | [Pd(Cinamyl)Cl]₂ / DavePhos | DBU | PhMe | - | 85% | chemrxiv.org |

Negishi Coupling and Other Metal-Mediated Transformations

The Negishi coupling is a transition metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. numberanalytics.comwikipedia.org This reaction is highly valued for its versatility and functional group tolerance. orgsyn.orgorganic-chemistry.org Typically, a palladium or nickel catalyst is employed. numberanalytics.comwikipedia.org

In the case of this compound, the bromine atom at the 4-position can participate in Negishi coupling reactions. The reaction would involve the coupling of the pyridine derivative with an organozinc reagent in the presence of a suitable catalyst. The reactivity of aryl halides in Negishi coupling generally follows the trend I > Br > Cl, making the bromo-substituted pyridine a viable substrate. orgsyn.org

A wide range of organozinc reagents can be used, allowing for the introduction of various alkyl, aryl, and vinyl groups at the 4-position of the pyridine ring. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For example, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for Negishi couplings involving bromo-pyridines. organic-chemistry.org

Table 3: Conditions for Negishi Coupling of Aryl Halides

| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Pyridylzinc halide | Pd(PPh₃)₄ | THF | Heat | Good | orgsyn.org |

| Aryl Halides | Arylzinc reagents | Pd-PEPPSI-IPent | THF/DMI | Room Temp | Up to 98% | illinois.edu |

| 2-Bromopyridines | Organozinc pyridyl reagents | Pd(PPh₃)₄ | - | Room Temp | 50-98% | organic-chemistry.org |

Transformations Involving the sec-Butoxy Moiety

The sec-butoxy group at the 2-position of the pyridine ring is an ether linkage that can be cleaved under certain conditions. Ether cleavage reactions are important transformations in organic synthesis, allowing for the deprotection of hydroxyl groups or the conversion of ethers to other functional groups.

The cleavage of aryl alkyl ethers can be achieved using various reagents. For instance, strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) can be used, often at elevated temperatures. eiu.edu Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage.

In the context of 2-alkoxypyridines, the ether linkage can be susceptible to cleavage. Studies on related systems have shown that the conditions required for cleavage can vary depending on the specific substrate and the reagents employed. For example, molten pyridine hydrochloride has been used to cleave aryl methyl ethers at high temperatures. rsc.org Additionally, acidic concentrated lithium bromide (ACLB) solution has been shown to cleave various ether bonds. rsc.org

The cleavage of the sec-butoxy group in this compound would yield 4-bromo-2-hydroxypyridine (B129990) (or its tautomer, 4-bromo-2-pyridone). This transformation would unmask a hydroxyl group, which could then be further derivatized.

Pyridine Ring Functionalization and Derivatization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent.

The alkoxy group is a known directing group for ortho metalation. organic-chemistry.org In the case of 2-alkoxypyridines, the alkoxy group can direct metalation to the C-3 position. arkat-usa.orgresearchgate.net Therefore, it is conceivable that the sec-butoxy group in this compound could direct lithiation to the C-3 position. However, the presence of the bromine atom at the 4-position could also influence the regioselectivity of the metalation. Halogen atoms can also act as directing groups or undergo halogen-metal exchange.

Research on related 2-bromo-4-methoxypyridine (B110594) has shown that treatment with a strong base like lithium tetramethylpiperidide (LTMP) can lead to lithiation at the C-3 position, followed by reaction with an electrophile. arkat-usa.orgresearchgate.net This suggests that a similar strategy could be applied to this compound to introduce substituents at the C-3 position.

Electrophilic Aromatic Substitution (EAS) in Substituted Pyridines

Electrophilic aromatic substitution (EAS) on the pyridine ring is an inherently challenging transformation. The nitrogen atom's electronegativity reduces the electron density of the aromatic system, making it less nucleophilic than benzene. wikipedia.orggcwgandhinagar.com This deactivation is further intensified under the acidic conditions often required for EAS, as the nitrogen atom becomes protonated, introducing a positive charge to the ring and significantly slowing the reaction. wikipedia.orgwikipedia.org Consequently, direct electrophilic substitution on pyridine, if it occurs, typically requires harsh conditions and proceeds with a preference for the C-3 (meta) position. wikipedia.orgquora.com

In the case of This compound , the outcome of an EAS reaction is dictated by the combined influence of the bromo and sec-butoxy substituents. These groups exert competing electronic effects that control both the rate of reaction and the regioselectivity of the incoming electrophile.

2-(sec-butoxy) Group: As an alkoxy group, it acts as a powerful electron-donating group through resonance (+M effect), where the oxygen's lone pairs delocalize into the ring. masterorganicchemistry.com This effect outweighs its inductive electron-withdrawal (-I effect) due to oxygen's electronegativity. Groups that donate electron density activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions. wikipedia.org For the 2-sec-butoxy group, this activates the C-3 (ortho) and C-5 (para) positions.

4-Bromo Group: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which is stronger than their electron-donating resonance effect (+M). masterorganicchemistry.com Despite being deactivating, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.org For the 4-bromo substituent, the two ortho positions are C-3 and C-5.

| Substituent | Position | Electronic Effect | Ring Activity | Directing Preference |

|---|---|---|---|---|

| 2-(sec-butoxy) | C-2 | +M > -I (Resonance donation > Inductive withdrawal) | Activating | Ortho (C-3), Para (C-5) |

| 4-Bromo | C-4 | -I > +M (Inductive withdrawal > Resonance donation) | Deactivating | Ortho (C-3, C-5) |

| Pyridine Nitrogen | N-1 | -I (Inductive withdrawal) | Deactivating | Meta (C-3, C-5) |

Exploration of Pyridyne Intermediates in Reactions of Bromopyridines

Pyridynes, the heterocyclic analogues of benzyne, are highly reactive intermediates that can be formed from halopyridines under strong basic conditions. wikipedia.orgwikipedia.org Their formation opens up pathways for the synthesis of polysubstituted pyridines that are not accessible through conventional substitution reactions. The 3,4-pyridyne isomer is particularly relevant to the chemistry of 4-bromopyridines.

Mechanistic studies have provided compelling evidence for the formation of pyridyne intermediates. Research on the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines suggests the reaction proceeds through a 3,4-pyridyne intermediate. nih.govrsc.org This tandem isomerization and nucleophilic substitution strategy allows for the 4-selective functionalization of more readily available 3-bromopyridines. nih.gov

Key evidence for the transient existence of the 3,4-pyridyne intermediate includes:

Trapping Experiments: When reactions are conducted in the presence of a trapping agent like furan, the corresponding Diels-Alder cycloadduct is formed, which is a hallmark of an aryne intermediate. nih.govrsc.org

Isomerization Studies: The reaction of 3-iodopyridine (B74083) with a strong base in the presence of potassium bromide leads to the formation of both 3-bromopyridine (B30812) and 4-bromopyridine (B75155). nih.govrsc.org This observation is consistent with the formation of a 3,4-pyridyne intermediate that is subsequently trapped by the bromide ion at either C-3 or C-4. nih.gov

Reaction Profiles: Kinetic analysis shows the rapid formation of a small amount of 4-bromopyridine from 3-bromopyridine, which is then consumed as the final 4-substituted product is formed. rsc.orgrsc.org This supports a pathway where the 3-halopyridine isomerizes to the more reactive 4-halopyridine via the pyridyne, which then undergoes a facile nucleophilic aromatic substitution (SNAr). nih.gov

The regioselectivity of nucleophilic additions to substituted pyridynes is influenced by the "aryne distortion model". researchgate.netnih.govd-nb.info Substituents proximal to the aryne triple bond can perturb its structure, which in turn governs the regioselectivity of the incoming nucleophile. researchgate.netnih.gov For a 3,4-pyridyne bearing a 2-alkoxy substituent, like the one that would be formed from a hypothetical reaction of 3-bromo-2-(sec-butoxy)pyridine, the alkoxy group would be expected to significantly influence the regiochemical outcome of nucleophilic attack. rsc.orgrsc.org Recent work has demonstrated that 2-alkoxy-3,4-pyridyne intermediates can be generated and trapped regioselectively at the C-4 position by various magnesium-based nucleophiles. rsc.orgrsc.orgnih.gov

| Experiment | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Base-catalyzed reaction of 3-bromopyridine in the presence of furan | Formation of a [4+2] cycloadduct (1,4-epoxy-dihydroquinoline derivative) | Confirms the transient generation of a 3,4-pyridyne intermediate. | nih.gov |

| Base-catalyzed reaction of 3-iodopyridine with added KBr | Formation of a mixture of 3-bromopyridine and 4-bromopyridine | Supports the formation of 3,4-pyridyne, which is trapped by Br⁻ at two positions. | nih.gov |

| Reaction of 3-chloro-2-ethoxypyridine (B70323) with n-BuLi and RMgX | Regioselective addition of the 'R' group at the C-4 position | Demonstrates that 2-alkoxy substituents direct nucleophilic addition to the C-4 position of a 3,4-pyridyne. | rsc.orgnih.gov |

Computational and Theoretical Studies of 4 Bromo 2 Sec Butoxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 4-Bromo-2-(sec-butoxy)pyridine.

Density Functional Theory (DFT) has been employed to investigate the molecular geometry and electronic structure of pyridine (B92270) derivatives. While specific DFT data for this compound is not extensively available in the provided results, DFT calculations on similar pyridine-containing compounds reveal insights into their structural parameters. tandfonline.com For instance, in a study on 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, DFT calculations were used to determine the optimal molecular structure, which was then compared with experimental X-ray diffraction data. tandfonline.com Such studies typically involve optimizing the geometry to find the lowest energy conformation and calculating bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.34 | C-N-C | 117.0 |

| C-C (pyridine) | 1.39 | C-C-N | 123.5 |

| C-Br | 1.90 | C-C-Br | 120.0 |

| C-O | 1.36 | C-O-C | 118.0 |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are utilized to provide a deeper understanding of the electronic properties of molecules. These methods are foundational in computational chemistry for calculating properties like total energy, ionization potential, and electron affinity. acs.org For complex organic molecules, these calculations can be computationally intensive but offer high accuracy. acs.org While direct application on this compound is not detailed in the provided results, the principles of these methods are well-established for predicting the electronic behavior of organic compounds. acs.orgdiva-portal.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net For various organic molecules, DFT calculations have been used to determine these frontier orbitals and their energy gaps. iucr.orgfrontiersin.org For example, DFT calculations on one compound showed a HOMO-LUMO energy gap of 3.6725 eV. iucr.org This type of analysis helps in predicting the sites for electrophilic and nucleophilic attack.

Table 2: Illustrative HOMO-LUMO Data for a Heterocyclic Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.00 |

| LUMO | -3.30 |

| Energy Gap | 2.70 |

Note: This table is based on representative data from computational studies on similar molecules and is for illustrative purposes. frontiersin.org

Spectroscopic Property Predictions

Computational methods are also powerful tools for predicting and interpreting spectroscopic data.

Theoretical vibrational analysis using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. For instance, the characteristic stretching vibrations of C-H, C=C, C-N, and C-Br bonds can be calculated and compared with experimental FT-IR and Raman data. researchgate.net Studies on similar heterocyclic compounds have successfully used DFT to assign vibrational frequencies. tandfonline.com For example, the antisymmetric and symmetric stretching vibrations of CH2 groups are typically predicted in the 2900-3000 cm⁻¹ region. researchgate.net

Table 3: Predicted Vibrational Frequencies for a Substituted Pyridine (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch (pyridine) | 1600-1550 |

| C=C stretch (pyridine) | 1580-1450 |

| C-Br stretch | 700-500 |

Note: This table provides a general range for the vibrational frequencies of the specified bonds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation. DFT and other quantum chemical methods can predict the ¹H and ¹³C NMR spectra of a molecule. tubitak.gov.tr These predictions, when compared with experimental data, can confirm the proposed structure. tubitak.gov.trrsc.org The chemical shifts are sensitive to the electronic environment of the nuclei, making their accurate prediction a strong indicator of a correct structural assignment. tubitak.gov.tr While specific calculated NMR data for this compound was not found, the methodology is widely applied in organic chemistry. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridine (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (pyridine, O-substituted) | 164.0 |

| C3 (pyridine) | 110.0 |

| C4 (pyridine, Br-substituted) | 140.0 |

| C5 (pyridine) | 115.0 |

| C6 (pyridine) | 150.0 |

| C (sec-butoxy, CH) | 75.0 |

| C (sec-butoxy, CH₂) | 29.0 |

| C (sec-butoxy, CH₃) | 19.0, 10.0 |

Note: These are estimated values based on general substituent effects on pyridine and are for illustrative purposes.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for mapping the intricate details of chemical reactions. Through methods like Density Functional Theory (DFT), it is possible to model reaction pathways, identify transient intermediate structures, and calculate the energy changes throughout a transformation. This approach offers a molecular-level understanding that complements and explains experimental observations.

The reactivity of this compound is largely dictated by its two key substituents: the bromine atom at the 4-position and the sec-butoxy group at the 2-position. Computational studies on analogous systems reveal the likely reaction pathways this molecule would undergo.

Key transformations for halo-pyridines often involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, where the halogen atom is substituted. The 4-position of the pyridine ring is an electrophilic site, making the C-Br bond susceptible to oxidative addition to a metal catalyst (e.g., Palladium or Nickel), which is typically the rate-determining step in these catalytic cycles. acs.org

Computational studies on the nickel-catalyzed Suzuki-Miyaura reactions of 3- and 4-chloropyridines have elucidated the free energy profiles for these transformations. rsc.orgchemrxiv.org The process begins with ligand exchange on the metal center, followed by oxidative addition of the C-Cl bond to the Ni(0) complex to form a Ni(II) intermediate. chemrxiv.org This step proceeds through a well-defined transition state. For this compound, a similar pathway is expected, with the C-Br bond being more reactive (i.e., having a lower activation energy for oxidative addition) than a C-Cl bond.

Another potential reaction pathway for bromopyridines is nucleophilic aromatic substitution (SNAr). Mechanistic studies on 3-bromopyridines have shown that they can undergo a base-catalyzed isomerization to 4-bromopyridines via highly reactive pyridyne intermediates. researchgate.netresearchgate.net This tandem isomerization and substitution allows for selective functionalization at the 4-position. researchgate.net

The 2-alkoxy group can also influence reactivity. Computational work on the rearrangement of 2-alkoxypyridines to N-alkylpyridones suggests that these reactions proceed via a four-center transition state. researchgate.net Furthermore, theoretical investigations into the metal-free, regioselective C-O and C-N bond cleavage of intermediates derived from 2-alkoxypyridines have been conducted using DFT calculations. dntb.gov.ua These studies reveal that the reaction pathway and the point of nucleophilic attack are governed by the calculated free energy barriers of the competing transition states. dntb.gov.ua The transition state itself is a fleeting, high-energy structure at the peak of the reaction energy profile, and its geometry dictates the stereochemical and regiochemical outcome of the reaction. mit.edubeilstein-journals.org

| Reaction Type | Key Intermediate/Transition State (TS) | Computational Method | Key Findings |

| Suzuki-Miyaura Coupling | Oxidative Addition TS: [M(0)-Aryl-Halide]‡ | DFT | Oxidative addition is often the rate-determining step. The energy barrier is lower for C-Br than C-Cl bonds. acs.orgrsc.orgchemrxiv.org |

| Base-Catalyzed Substitution | Pyridyne Intermediate | DFT | Isomerization of 3-bromopyridine (B30812) to 4-bromopyridine (B75155) can occur via a pyridyne intermediate before nucleophilic attack. researchgate.netresearchgate.net |

| Alkoxypyridine Rearrangement | Four-Center Transition State | Computationally Supported | Thermal rearrangement of 2-alkoxypyridines to N-alkylpyridones is supported by a four-center TS model. researchgate.net |

| C-O/C-N Bond Cleavage | Nucleophilic Attack TS | DFT (B3LYP/6-31g(d)) | Regioselectivity is determined by the free energy barrier of attack at different positions on the pyridinium (B92312) intermediate. dntb.gov.ua |

The energetic profile of a reaction maps the potential energy of the system as it progresses from reactants to products. The peaks on this profile represent transition states, and the valleys correspond to intermediates. The height of the energy barriers (activation energy, ΔG‡) determines the reaction rate.

In the context of cross-coupling reactions of halo-pyridines, DFT calculations have provided detailed energetic profiles. For the Suzuki-Miyaura reaction of 3- and 4-chloropyridine (B1293800) catalyzed by a Ni-dppf complex, the free energy profiles show that the initial oxidative addition of the C-Cl bond to the Ni(0) complex is the most energetically demanding step. rsc.org While specific values for this compound are not published, the trends observed in related systems provide a clear qualitative picture.

Table of Representative Energetic Barriers Note: These values are from studies on analogous compounds and serve as estimates for the likely energetic landscape of this compound reactions.

| Transformation | Model Compound | Activation Free Energy (ΔG‡) | Source |

| Oxidative Addition (Ni-catalyzed) | Chlorobenzene | ~23.5 kcal/mol | rsc.org |

| Oxidative Addition (Ni-catalyzed) | 4-Chloropyridine | ~23.1 kcal/mol | rsc.org |

| Oxidative Addition (Ni-catalyzed) | 3-Chloropyridine | ~24.0 kcal/mol | rsc.org |

| Radical-Molecule Addition (OH + C2H4) | Ethylene | Negative activation energy | nih.gov |

These computational models demonstrate that substitutions at the 4-position of the pyridine ring are energetically favorable. rsc.org The presence of the electron-donating sec-butoxy group at the 2-position would likely influence the electronic properties of the pyridine ring, potentially lowering the energy barrier for oxidative addition by increasing the electron density on the ring system. However, its steric bulk could also hinder the approach of the catalyst, creating a complex interplay of electronic and steric factors.

Strategic Applications of 4 Bromo 2 Sec Butoxy Pyridine in Advanced Organic Synthesis

Utilization as a Versatile Intermediate for Complex Heterocyclic Systems

4-Bromo-2-(sec-butoxy)pyridine serves as a crucial building block in the synthesis of complex heterocyclic systems. Its strategic placement of the bromine atom at the 4-position and the sec-butoxy group at the 2-position of the pyridine (B92270) ring allows for selective and diverse chemical transformations. The bromine atom can participate in various cross-coupling reactions, while the sec-butoxy group can act as a directing group or be cleaved to reveal a hydroxyl functionality for further derivatization.

The construction of fused heterocyclic systems often relies on intermediates like this compound. For instance, in the synthesis of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, related brominated pyridine derivatives are employed to react with N- and C-nucleophiles, leading to the formation of the desired fused rings. researchgate.net Similarly, the synthesis of various nitrogen-containing heterocycles can be achieved through reactions with precursor molecules that can be conceptually derived from functionalized pyridines. researchgate.net

Modern synthetic methodologies, such as photocatalytic radical-induced cyclization reactions, provide innovative pathways to construct complex pyridine-containing architectures. rsc.org These methods often involve the generation of radical intermediates that undergo cyclization to form new rings, a process where a substituted pyridine like this compound could serve as a key starting material. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds, enabling the synthesis of a wide array of nitrogen-based heterocycles from precursors like this compound. acs.org

The versatility of this intermediate is further highlighted by its potential use in multicomponent reactions. Strategies for the de novo synthesis of highly substituted pyridine scaffolds often involve the condensation of multiple components, where a pre-functionalized pyridine core can guide the assembly of the final complex structure. nih.gov

Role in the Construction of Bioactive Molecules and Drug Candidates

The pyridine scaffold is a common motif in a vast number of bioactive molecules and pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The bromine atom provides a handle for introducing various pharmacophoric groups through cross-coupling reactions, a cornerstone of modern medicinal chemistry. acs.org

For example, in the development of inhibitors for enzymes like the polo-box domain of polo-like kinase 1 (PLK1), a target in cancer therapy, various substituted pyridine analogs have been synthesized and evaluated. nih.gov The ability to systematically modify the pyridine core, for which this compound is a suitable precursor, is essential for establishing structure-activity relationships (SAR). Similarly, in the search for new Nav1.8 channel modulators for the treatment of pain, complex pyridine derivatives are synthesized, highlighting the importance of versatile intermediates. google.com

The development of bromodomain inhibitors, another important class of therapeutic agents, often involves the synthesis of complex heterocyclic structures that can be accessed from functionalized pyridine starting materials. acs.org The sec-butoxy group in this compound can influence the solubility and metabolic stability of the final compound, properties that are critical for drug development.

Furthermore, the synthesis of complex natural products and their analogs, many of which exhibit significant biological activity, often requires the construction of highly substituted heterocyclic cores. The strategic use of intermediates like this compound can facilitate the efficient assembly of these complex molecules. escholarship.org

Precursor in Ligand Design for Catalysis

The design of effective ligands is central to the advancement of transition-metal catalysis. Pyridine-containing ligands are widely used due to their strong coordination to metal centers and the tunable electronic and steric properties of the pyridine ring. This compound is a valuable precursor for the synthesis of novel ligands.

The bromine atom can be readily converted to other functional groups, such as phosphines, amines, or other heterocyclic moieties, which can then act as coordination sites for a metal catalyst. For example, the synthesis of multidentate polypyridine ligands, which are crucial in areas like dye-sensitized solar cells, often starts from brominated pyridine precursors. researchgate.net The sec-butoxy group can be retained to modulate the ligand's steric bulk and solubility or can be removed to introduce a hydroxyl group for further functionalization.

The development of chiral ligands for asymmetric catalysis is a particularly important area of research. nih.gov Starting from a prochiral precursor like this compound, it is conceivable to introduce chirality through asymmetric transformations, leading to the synthesis of novel chiral ligands. These ligands can then be employed in a variety of enantioselective reactions.

Moreover, the application of C-N coupling reactions extends to the synthesis of ligands and catalysts themselves. acs.org The ability to introduce nitrogen-based functionalities onto the pyridine ring via palladium-catalyzed amination of the bromo-substituent opens up a vast chemical space for new ligand architectures.

Applications in Material Science: Monomers and Polymer Chemistry

Functionalized pyridines are increasingly being incorporated into polymers and materials to impart specific properties such as thermal stability, conductivity, and photo-responsiveness. This compound can serve as a monomer or a precursor to a monomer for the synthesis of advanced materials.

The bromine atom allows for the polymerization of this compound through various cross-coupling polymerization techniques, leading to the formation of well-defined conjugated polymers. These polymers, containing the pyridine moiety in the backbone, can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ambeed.com

The field of polymer chemistry has seen significant advancements with the development of controlled/"living" radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net A derivative of this compound could potentially be modified to act as an initiator for ATRP, allowing for the synthesis of well-defined block copolymers with unique properties.

Furthermore, the incorporation of pyridine units into polymers can enhance their thermal properties. For instance, perfluoropyridine-containing polymers exhibit high thermal stability. mdpi.com While not a perfluorinated compound, the principles of incorporating heterocyclic aromatic units to enhance material properties are broadly applicable. Post-polymerization modification is another powerful strategy to introduce functionality into polymers. rsc.org A polymer derived from a monomer based on this compound could be further functionalized by targeting the bromo-substituent.

Diversification of Pyridine Derivatives through Post-Synthetic Modification

A key advantage of using this compound as an intermediate is the potential for post-synthetic modification. Once the core heterocyclic system has been assembled, the bromine atom and the sec-butoxy group offer orthogonal handles for further chemical transformations, allowing for the rapid diversification of a lead compound or material.

The bromine atom is particularly amenable to a wide range of reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, can be used to introduce a vast array of substituents at the 4-position. This allows for the fine-tuning of the electronic, steric, and physicochemical properties of the final molecule.

The sec-butoxy group, on the other hand, can be cleaved under specific conditions to reveal a 2-hydroxypyridine (B17775) moiety. This hydroxyl group can then be further functionalized through etherification, esterification, or conversion to a triflate for subsequent cross-coupling reactions. This two-pronged approach to modification provides a powerful platform for generating a library of analogs from a single advanced intermediate.

Recent strategies in the nucleophilic dearomatization of pyridines also offer exciting possibilities for post-synthetic modification. acs.org While these reactions often target the pyridine ring itself, the substituents at the 2- and 4-positions would significantly influence the regioselectivity and reactivity, leading to novel, non-aromatic heterocyclic structures with potential applications in various fields.

Future Research Directions and Perspectives on 4 Bromo 2 Sec Butoxy Pyridine

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and economically viable synthetic methodologies is a cornerstone of modern chemistry. Future research on 4-Bromo-2-(sec-butoxy)pyridine will likely prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign. Key areas of focus include:

Catalytic C-H Activation: Direct C-H functionalization is a powerful tool for streamlining synthetic sequences. Research into palladium-catalyzed C(sp³)–H alkenylation, for example, has shown promise for creating complex molecules from simple precursors. acs.org Future work could adapt these methods for the synthesis of this compound, potentially reducing the number of steps and the amount of waste generated.

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The use of flow chemistry for reactions involving organometallics, such as Grignard reagents or organolithium compounds, has been demonstrated for the synthesis of complex heterocyclic systems. uni-muenchen.de Applying these techniques to the production of this compound could lead to a more sustainable and cost-effective manufacturing process.

Novel Brominating Agents: While molecular bromine is an effective reagent, its hazardous nature has spurred the development of safer alternatives. sci-hub.se Research into solid bromine carriers and other novel brominating agents could provide milder and more selective methods for the synthesis of brominated pyridines. sci-hub.se

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic and steric properties of this compound make it an intriguing substrate for exploring new chemical reactions. Future investigations will likely focus on uncovering novel reactivity patterns and developing new catalytic transformations.

Cross-Coupling Reactions: The bromine atom at the 4-position and the alkoxy group at the 2-position provide two distinct handles for functionalization. Research into selective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, will continue to be a major focus. researchgate.netarkat-usa.org The development of new catalysts and reaction conditions that allow for the selective functionalization of either the C-Br or C-O bond would significantly expand the synthetic utility of this compound.

Dearomatization Reactions: The dearomatization of pyridines is a powerful strategy for accessing three-dimensional molecular scaffolds, which are of great interest in drug discovery. acs.org Future research could explore the dearomatization of this compound using various reagents and catalysts to generate novel saturated and partially saturated heterocyclic systems.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. nih.gov This technology could be applied to this compound to enable novel transformations, such as radical additions and C-H functionalizations, that are not accessible through traditional methods.

Advanced Computational Tools for Predictive Synthesis and Property Design

The integration of computational chemistry with experimental work is revolutionizing the way new molecules are designed and synthesized. For this compound, computational tools will play an increasingly important role in:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the outcome of chemical reactions. acs.orgresearchgate.net This can help researchers to identify promising new reactions and to optimize existing ones, saving time and resources in the laboratory.

Designing New Catalysts: Computational screening can be used to identify new catalysts for specific transformations. researchgate.net For example, researchers could use computational methods to design new ligands for palladium catalysts that would improve the efficiency and selectivity of cross-coupling reactions involving this compound.

Predicting Physicochemical Properties: Computational tools can be used to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. frontiersin.org This information is crucial for the design of new drugs and materials.

Expanding the Scope of Applications in Pharmaceutical and Materials Sciences

The unique structural features of this compound make it an attractive scaffold for the development of new molecules with a wide range of applications.

Pharmaceuticals: The pyridine (B92270) ring is a common motif in many approved drugs. The ability to functionalize this compound at multiple positions makes it a versatile starting material for the synthesis of new drug candidates. For example, it could be used to develop new inhibitors of enzymes such as dihydroorotate (B8406146) dehydrogenase, which is a target for cancer therapy. acs.org It could also serve as a building block for the synthesis of positive allosteric modulators of mGluR2 receptors, which are being investigated for the treatment of neurological and psychiatric disorders. google.com

Materials Science: The bipyridine and terpyridine ligands derived from brominated pyridines are widely used in the synthesis of functional materials, such as metal-organic frameworks (MOFs), polymers, and dyes for solar cells. arkat-usa.orgresearchgate.netambeed.com The sec-butoxy group in this compound could be used to tune the solubility and self-assembly properties of these materials.

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate the discovery and development of new applications for this compound, researchers are increasingly turning to automated synthesis and screening technologies.

Flow Chemistry: As mentioned previously, flow chemistry can be used to synthesize this compound and its derivatives in a more efficient and sustainable manner. uni-muenchen.de Flow reactors can also be used to perform high-throughput screening of reaction conditions, allowing researchers to quickly identify the optimal parameters for a given transformation.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen large libraries of compounds for a desired activity. researchgate.net By combining HTE with automated synthesis, researchers can quickly explore the structure-activity relationships of this compound derivatives and identify new lead compounds for drug discovery and materials science applications.

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-(sec-butoxy)pyridine, and what factors influence the choice of reaction conditions?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the sec-butoxy group via alkoxylation of 4-bromo-2-hydroxypyridine using sec-butyl bromide under basic conditions (e.g., NaH in DMF) . Alternatively, Suzuki-Miyaura cross-coupling can be employed if aryl boronic acids are used to modify substituents . Reaction conditions (temperature, solvent, catalyst) are optimized based on steric hindrance from the sec-butoxy group and the reactivity of the bromine atom. Polar aprotic solvents (e.g., DMF, THF) and palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used .

Q. How is the structure of this compound confirmed in synthetic chemistry research?

- Methodological Answer : Structural confirmation relies on multi-technique validation:

- NMR Spectroscopy : H and C NMR identify characteristic shifts (e.g., pyridine protons at δ 7.5–8.5 ppm, sec-butoxy CH groups at δ 0.8–1.5 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the Br–C and O–C distances, using software like SHELXL .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 244.03 for CHBrNO) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can computational methods aid in predicting reactive sites?

- Methodological Answer : Steric hindrance from the sec-butoxy group and electronic effects of the bromine atom complicate regioselectivity. Computational approaches like density functional theory (DFT) predict reactive sites by analyzing Fukui indices or local softness parameters . For instance, DFT can model the electron-withdrawing effect of Br, directing electrophilic attacks to the 3- or 5-positions of the pyridine ring . Experimental validation via kinetic studies or isotopic labeling may resolve discrepancies between predicted and observed reactivity .

Q. How do electronic effects of the sec-butoxy and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a strong electron-withdrawing group, enhancing the electrophilicity of the pyridine ring and facilitating oxidative addition in palladium-catalyzed couplings. The sec-butoxy group, being electron-donating, stabilizes intermediates via resonance but introduces steric bulk, which may slow transmetallation steps . Kinetic studies using varying substituents (e.g., comparing tert-butoxy vs. sec-butoxy analogs) reveal that steric effects dominate over electronic effects in certain cases .

Q. What methodologies are employed to resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from differences in assay conditions or derivative structures. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Modifying the sec-butoxy chain length or introducing halogens to assess bioactivity trends .

- Standardized Bioassays : Replicating studies under controlled conditions (e.g., MIC testing against S. aureus with consistent inoculum sizes) .

- Computational Docking : Predicting binding affinities to targets (e.g., enzymes or receptors) using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.